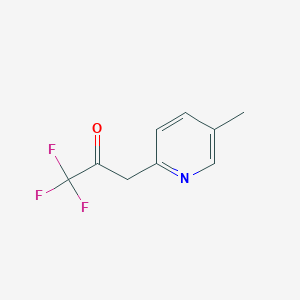

1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one

Description

Properties

Molecular Formula |

C9H8F3NO |

|---|---|

Molecular Weight |

203.16 g/mol |

IUPAC Name |

1,1,1-trifluoro-3-(5-methylpyridin-2-yl)propan-2-one |

InChI |

InChI=1S/C9H8F3NO/c1-6-2-3-7(13-5-6)4-8(14)9(10,11)12/h2-3,5H,4H2,1H3 |

InChI Key |

UZEJNRGOWDWBBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)CC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

Representative Experimental Procedures and Yields

Key Research Findings and Optimization Notes

- Selectivity: Halide displacement reactions favor substitution at the 3-position without affecting the ketone functionality, preserving the trifluoromethyl group integrity.

- Catalyst Efficiency: Pd catalysts with bulky phosphine ligands (e.g., XantPhos) enhance coupling efficiency and reduce side reactions.

- Reaction Times: Typical reactions range from 4 to 12 hours depending on the method and scale.

- Purification: Silica gel chromatography and preparative HPLC are commonly used for product isolation and purity enhancement.

- Scale-Up Potential: Halide displacement and Pd-catalyzed coupling methods have demonstrated scalability in patent disclosures.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique reactivity and stability to the compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one involves its interaction with molecular targets through its trifluoromethyl and pyridine moieties. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Pyridine-Based Derivatives

- 1,1,1-Trifluoro-3-(2-pyridyl)propan-2-one (CAS 370-06-9): Molecular Formula: C₈H₆F₃NO | Molecular Weight: 189.14 Physical Properties: Melting point = 112–113°C (). Key Difference: Lacks the 5-methyl group, resulting in reduced steric bulk and altered electronic effects compared to the target compound.

- 1,1,1-Trifluoro-3-(4-pyridyl)propan-2-one: Molecular Formula: C₈H₆F₃NO | Molecular Weight: 189.14 Physical Properties: Higher melting point (168–170°C) than the 2-pyridyl analog, likely due to symmetry-enhanced crystal packing ().

Heterocyclic and Aromatic Derivatives

1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one (CAS 22102-10-9) :

Aliphatic and Piperidine Derivatives

1,1,1-Trifluoro-3-(hexylthio)propan-2-one :

- 1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one: Molecular Formula: C₉H₁₄F₃NO | Molecular Weight: 209.21 Substituent Impact: Piperidine ring introduces basicity and conformational flexibility ().

Comparative Data Table

Biological Activity

1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one, also known by its CAS number 1502999-26-9, is a fluorinated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H10F3NO |

| Molecular Weight | 205.18 g/mol |

| Melting Point | 113-114 °C |

| Purity | 95% |

| CAS Number | 1502999-26-9 |

Mechanisms of Biological Activity

The biological activity of 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one can be attributed to its structural features:

1. Trifluoromethyl Group:

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved interaction with biological targets. Studies have shown that compounds containing this group often exhibit increased potency in inhibiting enzymes and receptors compared to their non-fluorinated counterparts .

2. Pyridine Ring:

The 5-methylpyridine moiety contributes to the compound's ability to interact with various biological systems. Pyridine derivatives are known for their roles as ligands in enzyme inhibition and receptor modulation .

Anticancer Activity

Recent research has indicated that compounds similar to 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one exhibit significant anticancer properties. For instance, a study demonstrated that pyridine-based compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Pyridine derivatives have also been evaluated for their antimicrobial properties. A related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 μg/mL . Although specific data on the trifluoro compound is limited, its structural similarity suggests potential effectiveness.

Case Studies

Case Study 1: Anticancer Mechanism Exploration

In a study focusing on the anticancer effects of trifluoromethylated pyridine derivatives, it was found that these compounds could significantly inhibit the growth of various cancer cell lines. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of fluorinated compounds against pathogenic bacteria. The results indicated that these compounds could disrupt bacterial cell membranes and inhibit growth effectively .

Q & A

Q. Stability Considerations :

- pH sensitivity : Degrades under strongly acidic (pH <2) or basic (pH >10) conditions. Use buffered solutions (pH 6–8) for storage .

- Thermal stability : Decomposes above 150°C; store at 4°C in inert atmospheres .

What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Basic

Key Techniques :

- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and trifluoromethyl carbons (δ 110–120 ppm) .

- FT-IR : Confirm ketone C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

- HRMS : Verify molecular ion peak (theoretical [M+H]⁺ = 248.08) .

Advanced Data Interpretation :

Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures. For example, distinguish between regioisomers by analyzing coupling patterns in NOESY spectra .

How can researchers design biological activity assays to evaluate this compound’s potential as an enzyme inhibitor?

Advanced

Step 1: Target Selection

Focus on enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450) due to the compound’s lipophilic trifluoromethyl group .

Q. Step 2: Assay Design

- Kinetic Studies : Use fluorogenic substrates to measure inhibition constants (Ki) via fluorescence quenching .

- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or COX-2 .

Q. Purification :

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal formation .

- Yield-Purity Trade-off : Balance by adjusting gradient elution in preparative HPLC (C18 column, acetonitrile/water) .

How can structure-activity relationship (SAR) studies guide the development of analogs with enhanced bioactivity?

Advanced

SAR Design :

- Substitution Patterns : Modify the pyridine ring (e.g., 5-methyl → 5-fluoro) to alter electron density and binding affinity .

- Ketone Replacement : Test thioketone or oxime derivatives to evaluate metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.